molecular formula C18H21ClN2O5S B6096994 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B6096994
M. Wt: 412.9 g/mol
InChI Key: LBSZDRCEHZXMHF-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted aniline group, a dimethoxyphenyl group, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the aniline derivative: The starting material, 4-chloro-2-methylaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the N-methylsulfonylaniline derivative.

    Coupling with acetamide: The N-methylsulfonylaniline derivative is then coupled with 2,4-dimethoxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of the chloro group with other functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S/c1-12-9-13(19)5-8-16(12)21(27(4,23)24)11-18(22)20-15-7-6-14(25-2)10-17(15)26-3/h5-10H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSZDRCEHZXMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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